N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using benzyl chloroformate to form N-[(Benzyloxy)carbonyl]-L-alanine.
Coupling Reactions: The protected L-alanine is then coupled with D-alanine and L-alanine sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.
Deprotection: Palladium on carbon (Pd/C) for hydrogenation or TFA for acid treatment.
Major Products
Hydrolysis: L-alanine, D-alanine, and L-alanine.
Deprotection: The free peptide without the benzyloxycarbonyl group.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the context of protease activity.
Drug Development: It serves as a model compound in the development of peptide-based drugs and inhibitors.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine involves its interaction with specific enzymes or receptors. The benzyloxycarbonyl group protects the amino terminus, allowing selective reactions at other sites. Upon deprotection, the free peptide can interact with its target, often through hydrogen bonding and hydrophobic interactions, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteine
- N-[(Benzyloxy)carbonyl]-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-proline
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of both L- and D-forms of alanine. This configuration can influence its interaction with enzymes and receptors, making it a valuable tool in biochemical research.
Properties
CAS No. |
13585-99-4 |
---|---|
Molecular Formula |
C17H23N3O6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-10(14(21)19-12(3)16(23)24)18-15(22)11(2)20-17(25)26-9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,18,22)(H,19,21)(H,20,25)(H,23,24)/t10-,11+,12+/m1/s1 |
InChI Key |
XBQPONGEMLXIKR-WOPDTQHZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.